molecular formula C17H13ClN4S B6420315 5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine CAS No. 377767-12-9

5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B6420315
CAS No.: 377767-12-9
M. Wt: 340.8 g/mol
InChI Key: DVCMEGSBMJAXTJ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor. Common reagents include phosphorus oxychloride and ammonium acetate.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 3,5-dimethyl-1H-pyrazol-1-yl groups can be achieved through nucleophilic substitution reactions. Reagents such as sodium hydride and dimethylformamide are often used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the chlorophenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in various substitution reactions, including halogenation and alkylation, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides (methyl iodide).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the chlorophenyl group.

    Substitution: Halogenated or alkylated derivatives of the compound.

Scientific Research Applications

5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: Lacks the thieno ring, which may affect its biological activity.

    5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[3,2-d]pyrimidine: Differs in the position of the thieno ring, potentially altering its interaction with molecular targets.

Uniqueness

The presence of the thienopyrimidine core in 5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine distinguishes it from similar compounds. This unique structure can confer specific biological activities and interactions, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(3,5-dimethylpyrazol-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4S/c1-10-7-11(2)22(21-10)16-15-14(8-23-17(15)20-9-19-16)12-3-5-13(18)6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCMEGSBMJAXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145217
Record name 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377767-12-9
Record name 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=377767-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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